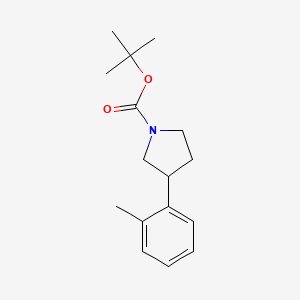
N-Boc-L-threonine Allyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-L-threonine Allyl Ester is a compound used in organic synthesis and peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and an allyl ester at the carboxyl terminus. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-L-threonine Allyl Ester can be synthesized through a series of chemical reactions starting from L-threonine. The process typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with allyl alcohol. One common method involves the use of triphenylphosphine and diisopropylazodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-L-threonine Allyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
N-Boc-L-threonine Allyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Boc-L-threonine Allyl Ester involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other molecules. The compound’s reactivity is influenced by the presence of these protecting groups, which can be manipulated to achieve desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-serine Allyl Ester: Similar in structure but derived from serine instead of threonine.
N-Boc-L-glutamic acid Allyl Ester: Contains an additional carboxyl group compared to threonine.
N-Boc-L-alanine Allyl Ester: Lacks the hydroxyl group present in threonine.
Uniqueness
N-Boc-L-threonine Allyl Ester is unique due to the presence of both a hydroxyl group and an allyl ester, which provide additional reactivity and versatility in chemical synthesis. The hydroxyl group allows for further functionalization, while the allyl ester can be selectively removed under mild conditions, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-10(15)9(8(2)14)13-11(16)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16) |
Clave InChI |
VVNKBQFEVZGZNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


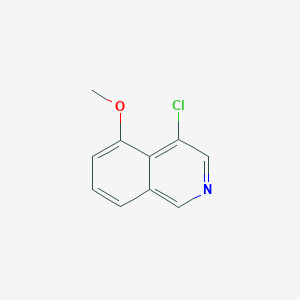
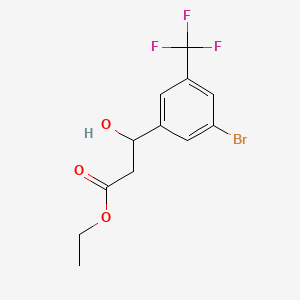
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)
![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
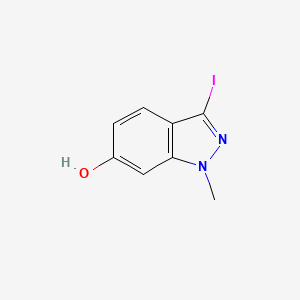
![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)
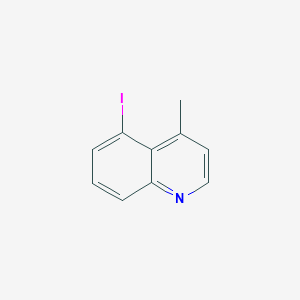
![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
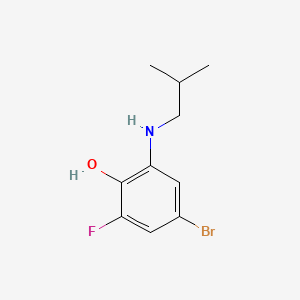
![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)
